molecular formula C13H13ClN2O2 B2480704 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 1436024-05-3

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2480704
CAS No.: 1436024-05-3
M. Wt: 264.71
InChI Key: RUTFPWUPUSCISS-UHFFFAOYSA-N
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Description

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group, an acetyl group, and a carbonitrile group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves the reaction of 3-chlorophenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives.

Scientific Research Applications

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carboxamide: Similar in structure but with a carboxamide group instead of a carbonitrile group.

    4-[2-(3-Chlorophenyl)acetyl]morpholine-3-methanol: Contains a hydroxyl group instead of a carbonitrile group.

    4-[2-(3-Chlorophenyl)acetyl]morpholine-3-amine: Features an amine group in place of the carbonitrile group.

Uniqueness

4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTFPWUPUSCISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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